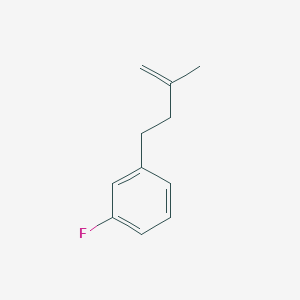

4-(3-Fluorophenyl)-2-methyl-1-butene

Description

4-(3-Fluorophenyl)-2-methyl-1-butene is an organic compound featuring a butene backbone with a methyl group at position 2 and a 3-fluorophenyl substituent at position 4. Fluorinated aromatic compounds are of significant interest in medicinal and materials chemistry due to fluorine’s electronegativity, metabolic stability, and ability to modulate electronic effects . The meta-fluorine substitution in this compound may influence steric and electronic interactions, distinguishing it from ortho- or para-substituted analogs.

Properties

IUPAC Name |

1-fluoro-3-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKXVPYYUZQPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641173 | |

| Record name | 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-07-2 | |

| Record name | 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of Grignard reagents, where a fluorinated phenyl magnesium bromide reacts with an appropriate alkene precursor to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(3-Fluorophenyl)-2-methyl-1-butanol or 4-(3-Fluorophenyl)-2-methyl-1-butanone.

Reduction: Formation of 4-(3-Fluorophenyl)-2-methylbutane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenyl)-2-methyl-1-butene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1-butene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby modulating its biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

*Calculated based on molecular formula.

Key Observations:

- Boiling Points: Electron-withdrawing groups (e.g., bromo, carboethoxy) increase boiling points due to enhanced polarity and intermolecular forces. For example, 4-(4-Carboethoxyphenyl)-2-methyl-1-butene exhibits the highest boiling point (304.7°C) , while the methoxy-substituted analog has a lower value (246.1°C) . The meta-fluoro substituent in the target compound is expected to moderately elevate boiling points compared to non-halogenated analogs.

- Density: Bromine’s high atomic mass contributes to the elevated density of 4-(2-Bromophenyl)-2-methyl-1-butene (1.215 g/cm³) . In contrast, methoxy and carboethoxy groups reduce density due to their lower atomic mass and bulky oxygen-containing moieties .

- Steric and Electronic Effects: The meta-fluorine in 4-(3-Fluorophenyl)-2-methyl-1-butene may create a unique electronic environment compared to para-substituted analogs. Fluorine’s inductive electron-withdrawing effect could deactivate the aromatic ring, influencing reactivity in electrophilic substitution reactions .

Biological Activity

4-(3-Fluorophenyl)-2-methyl-1-butene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group, which can influence its pharmacological properties, making it a candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula: C11H13F

- Molecular Weight: 180.22 g/mol

- IUPAC Name: 4-(3-fluorophenyl)-2-methylbut-1-ene

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins. The compound's structure allows it to participate in several biochemical pathways:

- Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

- Enzyme Inhibition: The compound could inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance:

- Case Study 1: A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability and increased apoptotic markers after treatment with varying concentrations of the compound over 48 hours.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Case Study 2: In a murine model of acute inflammation, administration of this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a summary table comparing key properties and activities:

| Compound Name | Structure Type | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Alkene | Yes | Yes |

| 4-Fluorobenzaldehyde | Aromatic aldehyde | Moderate | No |

| 3-Fluoroaniline | Aromatic amine | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.